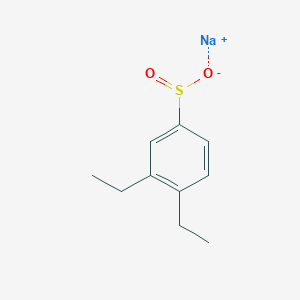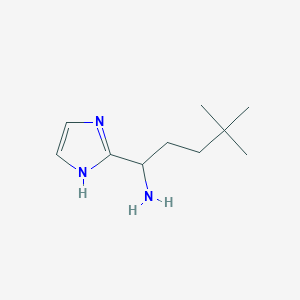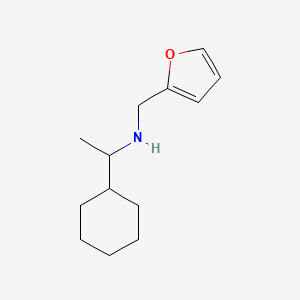
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is a heterocyclic compound that contains both fluorine and pyrimidine moieties. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields such as medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrimidine derivatives using difluorocarbene reagents . This reaction can be catalyzed by transition metals such as copper or palladium, and often requires specific ligands to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions . The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity . This interaction can inhibit or activate specific biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a difluoromethyl group, used in the synthesis of succinate dehydrogenase inhibitors.
Difluoromethylated heterocyclic acids: These compounds share similar structural features and are used in various applications, including fungicides and pharmaceuticals.
Uniqueness
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is unique due to its specific combination of the difluoromethyl group and the pyrimidine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H8F2N2O2 |
|---|---|
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-5-11-3-4(8(13)14)6(12-5)7(9)10/h3,7H,2H2,1H3,(H,13,14) |
Clé InChI |
SIACZXNQDKQIAX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13240516.png)
![[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13240525.png)


![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13240535.png)
![tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13240548.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13240572.png)

![Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate](/img/structure/B13240591.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)


